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CAS No.: 14199-88-3

Cat. No.: B083393

Get Quote

Executive Summary & Scientific Rationale
While 2-Deoxy-D-glucose (2-DG) is the most common glycolysis inhibitor, it acts primarily as a

substrate trap at the Hexokinase step. In contrast, 1-Deoxy-1-nitro-D-glucitol offers a more

precise mechanistic tool by targeting Phosphoglucose Isomerase (PGI) (also known as

Glucose-6-Phosphate Isomerase, GPI).

PGI catalyzes the reversible isomerization of Glucose-6-Phosphate (G6P) to Fructose-6-

Phosphate (F6P).[1][2][3] This reaction proceeds through a high-energy cis-enediol(ate)

intermediate. 1-Deoxy-1-nitro-D-glucitol is a transition-state analog; its structure, particularly

in the ionized nitronate form, mimics the planar geometry and charge distribution of this

enediolate intermediate.

Key Applications:

Enzymology: Determining

values and dissecting the proton-transfer mechanism of PGI.
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Metabolic Flux Analysis: Creating a bottleneck at the second step of glycolysis to study

upstream metabolite accumulation (G6P) and diversion into the Pentose Phosphate Pathway

(PPP).

Structural Biology: Crystallizing PGI in complex with transition-state mimics to map active

site residues.

Mechanism of Action (MOA)[4]
To understand the inhibition, one must understand the PGI catalytic cycle. The enzyme opens

the pyranose ring of G6P, abstracts a proton from C2 to form a cis-enediol intermediate, and

then re-protonates at C1 to form F6P.[1][4]

The "Warhead": The Nitro Group
The C1-nitro group of 1-Deoxy-1-nitro-D-glucitol is the critical functional moiety.

Structural Mimicry: The open-chain glucitol backbone aligns with the linearized substrate in

the active site.

Electronic Mimicry: The nitro group is electron-withdrawing. In its ionized aci-nitro (nitronate)

form, it possesses a negative charge delocalized over the oxygens, geometrically and

electrostatically resembling the enediolate oxygen of the natural reaction intermediate.

Binding Affinity: Because enzymes bind transition states much more tightly than ground

states (Pauling’s principle), this analog acts as a potent competitive inhibitor.

Visualization: Reaction Coordinate & Inhibition
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Caption: PGI catalysis proceeds via a high-energy enediol intermediate. The nitronate form of

the inhibitor mimics this state, locking the enzyme.

Experimental Protocols
Protocol A: Preparation of the Inhibitor Stock
Note: The commercially available form is often the neutral nitro-glucitol. For maximum potency

in cell-free assays, the phosphorylated form (6-phosphate) is ideal, but the non-phosphorylated

form is often used for cell permeability or synthesized in situ.

Solvent: Dissolve 1-Deoxy-1-nitro-D-glucitol (CAS 14199-88-3) in sterile, nuclease-free

water or PBS (pH 7.4).

Solubility: Highly soluble in water (>50 mg/mL).

Activation (Optional for Kinetics): To generate the active nitronate species for immediate

enzyme binding studies, incubate a small aliquot in a slightly basic buffer (pH 8.0–8.5) for 10

minutes prior to addition. Warning: Nitro-sugars can be unstable at high pH for extended

periods.

Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles. Protect from strong

light, which can degrade nitro compounds.
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Protocol B: In Vitro PGI Inhibition Assay (Coupled
Enzyme System)
This assay measures the conversion of F6P to G6P (reverse reaction) coupled to G6PDH,

which produces NADPH.

Reagents:

Assay Buffer: 50 mM Triethanolamine-HCl (pH 7.6), 5 mM MgCl₂.

Substrate: Fructose-6-Phosphate (F6P) [0.1 – 2.0 mM].

Coupling Enzyme: Glucose-6-Phosphate Dehydrogenase (G6PDH) [1 U/mL].

Cofactor: NADP+ [0.5 mM].

Enzyme: Purified PGI (Rabbit Muscle or Yeast) [0.01 – 0.05 U/mL].

Inhibitor: 1-Deoxy-1-nitro-D-glucitol [0 – 500 µM range].

Procedure:

Blanking: Set up a spectrophotometer at 340 nm (to detect NADPH).

Mix: In a quartz cuvette, combine Buffer, NADP+, G6PDH, and Inhibitor.

Initiate: Add PGI enzyme. Incubate for 2 minutes to allow inhibitor binding.

Start: Add F6P substrate to initiate the reaction.

Measure: Record absorbance at 340 nm for 5–10 minutes (linear phase).

Analysis: Plot

vs.

(Dixon Plot) to determine the

.
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Expected Result: Competitive inhibition pattern.[5][6][7] The

should be in the low micromolar range if using the 6-phosphate derivative, or millimolar for
the non-phosphorylated form (due to lack of phosphate binding energy).

Protocol C: Cellular Glycolysis Stress Test (Seahorse XF
/ Lactate)
Note: 1-Deoxy-1-nitro-D-glucitol must enter the cell. Unlike 2-DG, it is not a substrate for

Hexokinase in the same rapid manner. High concentrations (5-20 mM) may be required for

whole-cell effects compared to cell-free systems.

Workflow:

Cell Culture: Seed cells (e.g., HeLa, MCF-7) at 20,000 cells/well in a 96-well plate.

Starvation: Replace media with unbuffered assay medium (0 mM Glucose) for 1 hour.

Basal Measurement: Measure Extracellular Acidification Rate (ECAR) to establish baseline.

Glucose Injection: Inject Glucose (10 mM final) to stimulate glycolysis.

Inhibitor Injection: Inject 1-Deoxy-1-nitro-D-glucitol (Titrate: 1 mM, 5 mM, 10 mM).

Control: Use 2-DG (50 mM) as a positive control for total glycolysis shutdown.

Readout:

ECAR Drop: A decrease in ECAR indicates PGI inhibition.

Lactate Assay: Alternatively, collect media after 4 hours and measure lactate levels using a

colorimetric L-Lactate assay kit.

Data Analysis & Interpretation
Quantitative Summary Table
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Parameter Value / Description Notes

Target Enzyme
Phosphoglucose Isomerase

(PGI/GPI)
EC 5.3.1.9

Inhibition Type
Competitive (Transition State

Analog)

Mimics cis-enediol

intermediate

Active Species Nitronate anion (aci-nitro form)
Formed at C1; requires

tautomerization

(Approx.)
1–10 µM (for 6-P form); 0.5–2

mM (non-P)

Phosphate group contributes

significantly to binding energy

[1].

Key Metabolite Change ↑ Glucose-6-Phosphate (G6P)

Blockage at PGI causes

upstream G6P accumulation.

[8]

Pathway Diversion
↑ Pentose Phosphate Pathway

(PPP)

G6P accumulation forces flux

into PPP (oxidative stress

response) [2].

Troubleshooting Guide
Low Inhibition in Cells: The non-phosphorylated compound may have poor cellular uptake or

lack the phosphate "anchor" required for the PGI active site.

Solution: Use higher concentrations or consider electroporation for uptake studies. Verify

intracellular G6P levels; if G6P does not rise, the compound may not be reaching the

target.

Assay Drift: Nitro compounds can be redox-active. Ensure the compound does not interfere

with the G6PDH/NADP+ readout directly. Run a control without PGI to check for non-

enzymatic NADP+ reduction.

Experimental Workflow Diagram
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Caption: Workflow for validating PGI inhibition, from compound preparation to kinetic and

cellular analysis.

References
Schramm, V. L., & Chirgwin, J. M. (1975). Mechanistic implications of the pH independence

of inhibition of phosphoglucose isomerase by neutral sugar phosphates. Journal of Biological

Chemistry, 250(18), 7277-7279.[6] Link

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b083393/docs?utm_src=pdf-body-img#application-note-mechanistic-profiling-of-glycolysis-using-1-deoxy-1-nitro-d-glucitol
https://pubmed.ncbi.nlm.nih.gov/240822/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F240822%2F
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083393?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ghergurovich, J. M., et al. (2020).[9] A small molecule G6PD inhibitor reveals immune

dependence on pentose phosphate pathway.[9][10] Nature Chemical Biology, 16(7), 731-

739.[9][10] (Context on G6P/PPP flux). Link

Hardie, D. G., et al. (1982). 1-Deoxy-1-nitro-D-fructose 6-phosphate: A transition state
analogue inhibitor of phosphoglucose isomerase. European Journal of Biochemistry.
(Foundational work on nitro-sugar PGI inhibition).

PubChem. (n.d.). 1-Deoxy-1-nitro-D-glucitol | C6H13NO7.[11] National Library of Medicine.

Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

2. uniprot.org [uniprot.org]

3. The crystal structure of rabbit phosphoglucose isomerase complexed with D-sorbitol-6-
phosphate, an analog of the open chain form of D-glucose-6-phosphate - PMC
[pmc.ncbi.nlm.nih.gov]

4. chemistry.stackexchange.com [chemistry.stackexchange.com]

5. longdom.org [longdom.org]

6. Mechanistic implications of the pH independence of inhibition of phosphoglucose
isomerase by neutral sugar phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

7. A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer
cell line models | Oncotarget [oncotarget.com]

8. Glucose 6-Phosphate Accumulates via Phosphoglucose Isomerase Inhibition in Heart
Muscle - PMC [pmc.ncbi.nlm.nih.gov]

9. medchemexpress.com [medchemexpress.com]

10. caymanchem.com [caymanchem.com]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.medchemexpress.com/g6pdi-1.html
https://www.medchemexpress.com/g6pdi-1.html
https://www.caymanchem.com/product/31484/g6pdi-1
https://www.medchemexpress.com/g6pdi-1.html
https://www.caymanchem.com/product/31484/g6pdi-1
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.nature.com%2Farticles%2Fs41589-020-0533-x
https://www.benchchem.com/product/b083393/docs?utm_src=pdf-body#application-note-mechanistic-profiling-of-glycolysis-using-1-deoxy-1-nitro-d-glucitol
https://pubchem.ncbi.nlm.nih.gov/compound/1-Deoxy-1-nitro-D-glucitol
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F103026
https://www.benchchem.com/product/b083393?utm_src=pdf-custom-synthesis#bc-rfq
https://www.ebi.ac.uk/thornton-srv/m-csa/entry/842/
https://www.uniprot.org/uniprotkb/Q9X1A5/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC2279277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2279277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2279277/
https://chemistry.stackexchange.com/questions/61111/phosphoglucose-isomerase-mechanism
https://www.longdom.org/open-access-pdfs/brief-note-on-enzyme-inhibition.pdf
https://pubmed.ncbi.nlm.nih.gov/240822/
https://pubmed.ncbi.nlm.nih.gov/240822/
https://www.oncotarget.com/article/4499/text/
https://www.oncotarget.com/article/4499/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7048004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7048004/
https://www.medchemexpress.com/g6pdi-1.html
https://www.caymanchem.com/product/31484/g6pdi-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083393?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. 1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Mechanistic Profiling of Glycolysis
using 1-Deoxy-1-nitro-D-glucitol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083393/docs#application-note-mechanistic-profiling-
of-glycolysis-using-1-deoxy-1-nitro-d-glucitol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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